molecular formula C5H8BNO2 B3215331 (1-Methyl-1H-pyrrol-3-YL)boronic acid CAS No. 1160181-61-2

(1-Methyl-1H-pyrrol-3-YL)boronic acid

Cat. No.: B3215331
CAS No.: 1160181-61-2
M. Wt: 124.94 g/mol
InChI Key: LGAWKBLSAMTBNW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-3-YL)boronic acid is a heterocyclic boronic acid featuring a pyrrole ring substituted with a methyl group at the 1-position and a boronic acid moiety at the 3-position. Boronic acids are widely recognized for their reversible diol-binding capacity, making them valuable in sensor development, drug design, and dynamic combinatorial chemistry .

Properties

IUPAC Name

(1-methylpyrrol-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO2/c1-7-3-2-5(4-7)6(8)9/h2-4,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAWKBLSAMTBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrrol-3-YL)boronic acid typically involves the reaction of 1-methylpyrrole with a boron-containing reagent. One common method is the reaction of 1-methylpyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine, followed by a coupling reaction with a boron reagent .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods typically use palladium catalysts and boronic acid derivatives to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrrol-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled products with aryl or vinyl groups .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-3-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogs and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Key Properties
(1-Methyl-1H-pyrrol-3-YL)boronic acid Pyrrole 1-Me, 3-B(OH)₂ Likely moderate pKa (~8–10)*
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene 6-OH, 2-B(OH)₂ High solubility, IC₅₀ = 0.1969 µM
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Benzene Methoxyethyl-phenoxy, B(OH)₂ HDAC inhibition at 1 µM
Phenylboronic acid Benzene B(OH)₂ pKa ~8.8, diagnostic applications

*Inferred from analogs; pyrrole derivatives typically exhibit higher pKa than arylboronic acids due to electron-donating effects .

Reactivity and Stability
  • pH Sensitivity: Boronic acids undergo hydrolysis at alkaline pH, with optimal stability near physiological pH (7.4). For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol under basic conditions (pH ~11) . The methyl group in this compound may stabilize the boron center, delaying hydrolysis.
  • Dynamic Chemistry : Boronic acids participate in ester exchange reactions, as demonstrated by phenylboronic acid’s rapid equilibration with catechol in the presence of Et₃N . Heterocyclic boronic acids like the target compound may exhibit slower exchange rates due to steric hindrance.

Key Research Findings and Limitations

  • Antifungal Potential: Fungal HDAC inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieve 50% inhibition at 1 µM, comparable to trichostatin A .
  • Synthesis Challenges : Some boronic acid derivatives (e.g., pyren-1-yl boronic acid) are difficult to test due to poor solubility, underscoring the need for structural optimization .
  • pKa Variability : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA) exhibit higher pKa (~9.5), reducing their efficacy in physiological environments .

Biological Activity

(1-Methyl-1H-pyrrol-3-YL)boronic acid is a boronic acid derivative characterized by its unique pyrrole structure. It has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound is known to inhibit certain kinases, which play crucial roles in cellular signaling pathways. For instance, it has been shown to target tropomyosin receptor kinases (TRKs), leading to the inhibition of cell proliferation and differentiation pathways associated with cancer progression.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antioxidant Activity : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress .
  • Cytotoxic Effects : The compound has shown potent cytotoxicity against various cancer cell lines, including MCF-7, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases .

Study 1: Anticancer Activity

A recent study assessed the effects of this compound on the proliferation of cancer cell lines. The results indicated that at lower concentrations, the compound effectively inhibited the growth of MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests that it may serve as a promising candidate for further development in cancer therapy .

Study 2: Enzyme Activity Assessment

In another investigation, the compound was evaluated for its enzyme inhibitory activities. The findings revealed that it exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) while demonstrating high inhibitory effects on butyrylcholinesterase (IC50: 3.12 µg/mL). These results highlight its potential utility in treating conditions related to cholinergic dysfunction such as Alzheimer's disease .

Summary of Biological Activities

Biological Activity IC50 Value Remarks
Antioxidant Activity0.14 ± 0.01 µg/mLStrong free radical scavenging activity
Cytotoxicity against MCF-718.76 ± 0.62 µg/mLEffective against breast cancer cell line
Acetylcholinesterase Inhibition115.63 ± 1.16 µg/mLModerate inhibition
Butyrylcholinesterase Inhibition3.12 ± 0.04 µg/mLHigh inhibition
Antiurease Activity1.10 ± 0.06 µg/mLSignificant inhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrrol-3-YL)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrrol-3-YL)boronic acid

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